An In-depth Technical Guide on the Binding Affinity of RB-3 to the RING1B-BMI1 Complex
An In-depth Technical Guide on the Binding Affinity of RB-3 to the RING1B-BMI1 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity and mechanism of action of RB-3, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The core of PRC1's enzymatic activity resides in the heterodimeric complex formed by RING1B and BMI1, which functions as an E3 ubiquitin ligase responsible for the monoubiquitination of histone H2A at lysine 119 (H2Aub). This modification is a key epigenetic mark associated with transcriptional repression. Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. RB-3 represents a valuable chemical tool for studying PRC1 biology and a promising starting point for the development of novel anti-cancer agents.[1][2][3]
Quantitative Binding and Inhibition Data
The interaction between RB-3 and the RING1B-BMI1 complex has been characterized using various biochemical and biophysical assays. The key quantitative metrics are summarized in the table below for easy comparison.
| Parameter | Value | Method | Target | Reference |
| Dissociation Constant (Kd) | 2.8 μM | Nuclear Magnetic Resonance (NMR) Titration | RING1B-BMI1f | [1][4] |
| IC50 (H2A Ubiquitination) | 1.6 μM | In vitro Ubiquitination Assay | RING1B-BMI1 | [1] |
Mechanism of Action
RB-3 exerts its inhibitory effect by directly binding to the RING domain of RING1B.[2] This binding event induces the formation of a hydrophobic pocket within the RING domain.[2] Mechanistically, the presence of RB-3 physically obstructs the interaction between the RING1B-BMI1 complex and its substrate, the nucleosome.[1][2] By preventing this association, RB-3 effectively inhibits the E3 ligase activity of the complex, leading to a decrease in global H2A ubiquitination levels.[1][2] This mode of action has been shown to induce differentiation in leukemia cell lines and primary acute myeloid leukemia (AML) samples.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the RING1B-BMI1 complex and a general experimental workflow for characterizing inhibitors like RB-3.
Caption: PRC1 Signaling Pathway and Inhibition by RB-3.
Caption: General Experimental Workflow for Inhibitor Characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of RB-3 against the RING1B-BMI1 complex.
NMR Titration for Binding Affinity (Kd) Determination
This protocol is based on the methods described for the characterization of RB-3 and its precursors.[4]
Objective: To determine the dissociation constant (Kd) of RB-3 binding to the RING1B-BMI1 complex by monitoring chemical shift perturbations in 1H-15N HSQC spectra.
Materials:
-
15N-labeled RING1B-BMI1f protein complex in NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
RB-3 stock solution in a compatible solvent (e.g., DMSO-d6).
-
NMR tubes.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a 50-100 µM solution of 15N-labeled RING1B-BMI1f in NMR buffer.
-
Prepare a concentrated stock solution of RB-3 (e.g., 10-50 mM) in a deuterated solvent that is compatible with the protein and does not interfere with the experiment.
-
-
Initial Spectrum Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled RING1B-BMI1f solution alone. This will serve as the reference (apo) spectrum.
-
-
Titration:
-
Add small aliquots of the RB-3 stock solution to the protein sample in the NMR tube.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a 1H-15N HSQC spectrum after each addition of RB-3.
-
Continue the titration until no further significant chemical shift changes are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Identify and track the chemical shift perturbations (CSPs) of specific protein backbone amide resonances upon addition of RB-3.
-
Calculate the combined chemical shift difference (Δδ) for each affected residue at each titration point using the following equation: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).
-
Plot the chemical shift changes as a function of the molar ratio of RB-3 to the protein.
-
Fit the binding isotherms to a one-site binding model to extract the dissociation constant (Kd).
-
In Vitro H2A Ubiquitination Assay
This protocol is adapted from established methods for assaying PRC1 E3 ligase activity.[5][6]
Objective: To measure the inhibitory effect of RB-3 on the E3 ligase activity of the RING1B-BMI1 complex by monitoring the formation of monoubiquitinated H2A (H2Aub).
Materials:
-
Recombinant human E1 activating enzyme (UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UBCH5c).
-
Recombinant RING1B-BMI1 complex (E3 ligase).
-
Recombinant human ubiquitin.
-
Reconstituted mononucleosomes or purified histone H2A as the substrate.
-
ATP solution.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 µM ZnCl2, 1 mM DTT).
-
RB-3 stock solution in DMSO.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies: anti-H2A, anti-ubiquitin, or anti-H2Aub.
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and substrate (e.g., 1 µM nucleosomes).
-
In separate tubes, add varying concentrations of RB-3 (or DMSO as a vehicle control).
-
Add the RING1B-BMI1 complex (e.g., 500 nM) to each tube.
-
Pre-incubate the E3 ligase with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific for H2Aub or ubiquitin to detect the formation of ubiquitinated H2A. An antibody against total H2A can be used as a loading control.
-
Quantify the band intensities of H2Aub and normalize to the loading control.
-
Plot the percentage of inhibition as a function of the RB-3 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AlphaScreen Assay for RING1B-BMI1 and Nucleosome Interaction
This protocol is based on the principles of AlphaScreen technology and its application in studying protein-protein and protein-nucleosome interactions.[4]
Objective: To quantify the inhibitory effect of RB-3 on the interaction between the RING1B-BMI1 complex and nucleosomes in a high-throughput format.
Materials:
-
Biotinylated nucleosomes.
-
GST-tagged RING1B-BMI1 complex.
-
Streptavidin-coated Donor beads.
-
Anti-GST Acceptor beads.
-
AlphaScreen assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
RB-3 stock solution in DMSO.
-
384-well microplates.
-
An AlphaScreen-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Dilute all reagents (biotinylated nucleosomes, GST-RING1B-BMI1, Donor beads, and Acceptor beads) in the AlphaScreen assay buffer to their optimal working concentrations, which should be determined through titration experiments.
-
-
Assay Setup:
-
In a 384-well plate, add the RB-3 compound at various concentrations (and DMSO as a control).
-
Add the GST-RING1B-BMI1 complex and the biotinylated nucleosomes to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the interaction to reach equilibrium.
-
-
Bead Addition and Incubation:
-
Add the anti-GST Acceptor beads and incubate in the dark for a period (e.g., 60 minutes).
-
Add the Streptavidin-coated Donor beads and incubate again in the dark for a period (e.g., 60-120 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the extent of the RING1B-BMI1-nucleosome interaction.
-
Plot the signal as a function of the RB-3 concentration and fit the data to a dose-response curve to determine the IC50 value for the disruption of the interaction.
-
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on general EMSA principles for studying protein-DNA/nucleosome interactions.[7][8][9]
Objective: To qualitatively or semi-quantitatively assess the ability of RB-3 to disrupt the binding of the RING1B-BMI1 complex to nucleosomes.
Materials:
-
Recombinant RING1B-BMI1 complex.
-
Purified nucleosomes.
-
RB-3 stock solution in DMSO.
-
EMSA binding buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel.
-
Gel running buffer (e.g., 0.5x TBE).
-
DNA stain (e.g., SYBR Gold or ethidium bromide).
-
Gel imaging system.
Procedure:
-
Binding Reaction Setup:
-
In separate tubes, set up binding reactions containing the EMSA binding buffer, a fixed concentration of nucleosomes, and the RING1B-BMI1 complex.
-
To test the effect of the inhibitor, add increasing concentrations of RB-3 to the binding reactions. Include a no-inhibitor control and a no-protein control.
-
Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow binding to occur.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection:
-
After electrophoresis, stain the gel with a suitable DNA stain to visualize the nucleosomes.
-
Image the gel using a gel imaging system.
-
-
Analysis:
-
In the absence of the RING1B-BMI1 complex, a single band corresponding to free nucleosomes should be observed.
-
In the presence of the RING1B-BMI1 complex, a slower-migrating band corresponding to the protein-nucleosome complex should appear (the "shifted" band).
-
The addition of RB-3 should lead to a decrease in the intensity of the shifted band and a corresponding increase in the intensity of the free nucleosome band, demonstrating the inhibitory effect of RB-3 on the interaction.
-
This technical guide provides a detailed overview of the binding characteristics of RB-3 with the RING1B-BMI1 complex, including quantitative data, its mechanism of action, and comprehensive experimental protocols. This information is intended to be a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assay to Study Histone Ubiquitination During Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition of UbcH5c and the nucleosome by the Bmi1/Ring1b ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
